molecular formula C28H59NO4 B14346332 3,3'-(Docosylazanediyl)di(propane-1,2-diol) CAS No. 93753-91-4

3,3'-(Docosylazanediyl)di(propane-1,2-diol)

Cat. No.: B14346332
CAS No.: 93753-91-4
M. Wt: 473.8 g/mol
InChI Key: IUFJIZXHKFUBSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3’-(Docosylazanediyl)di(propane-1,2-diol) is a complex organic compound characterized by the presence of two hydroxyl groups and a long alkyl chain. This compound is part of the class of diols, which are known for their diverse applications in various fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(Docosylazanediyl)di(propane-1,2-diol) typically involves the reaction of docosylamine with propane-1,2-diol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of 3,3’-(Docosylazanediyl)di(propane-1,2-diol) involves large-scale synthesis using advanced chemical reactors. The process is designed to be efficient and cost-effective, with a focus on minimizing waste and maximizing the yield. The use of continuous flow reactors and automated systems ensures consistent quality and high production rates.

Chemical Reactions Analysis

Types of Reactions

3,3’-(Docosylazanediyl)di(propane-1,2-diol) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of hydroxyl groups and the long alkyl chain, which can participate in different chemical processes.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and results in the formation of carbonyl compounds.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction is usually carried out under mild conditions to prevent over-reduction.

    Substitution: The hydroxyl groups in the compound can undergo nucleophilic substitution reactions with halides or other nucleophiles. These reactions are often facilitated by the presence of a base or a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or hydrocarbons. Substitution reactions can result in the formation of ethers or esters.

Scientific Research Applications

3,3’-(Docosylazanediyl)di(propane-1,2-diol) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a component of pharmaceutical formulations.

    Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,3’-(Docosylazanediyl)di(propane-1,2-diol) involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the long alkyl chain can interact with lipid membranes, affecting their fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

    Propane-1,2-diol: A simpler diol with two hydroxyl groups, used as a solvent and antifreeze.

    3-(Dodecylamino)propane-1,2-diol: A similar compound with a shorter alkyl chain, used in surfactant formulations.

    Propane-1,3-diol, 2-methyl-: Another diol with a different substitution pattern, used in polymer production.

Uniqueness

3,3’-(Docosylazanediyl)di(propane-1,2-diol) is unique due to its long alkyl chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring hydrophobic interactions and enhanced stability.

Properties

CAS No.

93753-91-4

Molecular Formula

C28H59NO4

Molecular Weight

473.8 g/mol

IUPAC Name

3-[2,3-dihydroxypropyl(docosyl)amino]propane-1,2-diol

InChI

InChI=1S/C28H59NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-29(23-27(32)25-30)24-28(33)26-31/h27-28,30-33H,2-26H2,1H3

InChI Key

IUFJIZXHKFUBSR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCN(CC(CO)O)CC(CO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.